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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR)
signaling.[1] Expressed predominantly in hematopoietic cells, HPK1 attenuates T-cell activation
and proliferation, thereby playing a crucial role in maintaining immune homeostasis.[1]
However, in the context of oncology, this function can be detrimental as it may impede the
immune system's ability to effectively target and eliminate tumor cells.[1] Inhibition of HPK1 is
therefore a promising strategy in cancer immunotherapy to enhance anti-tumor immune
responses.[2]

Hpk1-IN-15 is a potent and selective small molecule inhibitor of HPK1. By blocking the kinase
activity of HPK1, Hpk1-IN-15 is designed to release the brakes on T-cell activation, leading to a
more robust anti-tumor immune response. As with many targeted therapies, the development of
drug resistance is a significant clinical challenge. Understanding the molecular mechanisms by
which cancer cells or immune cells evade the effects of Hpk1-IN-15 is paramount for the
development of effective combination therapies and next-generation inhibitors.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen
to identify genes whose loss confers resistance to Hpk1-IN-15. Such screens are powerful
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tools for systematically interrogating the genome to uncover novel drug resistance
mechanisms.[3][4][5]

Data Presentation

A genome-wide CRISPR-Cas9 knockout screen was conducted in a human T-cell line (e.g.,
Jurkat) to identify genes that, when knocked out, lead to resistance to Hpk1-IN-15. The screen
was performed by transducing Cas9-expressing T-cells with a pooled lentiviral SgRNA library
and selecting for cells that survived and proliferated in the presence of a cytotoxic
concentration of Hpk1-IN-15. The sgRNA sequences in the resistant population were then
identified and quantified by next-generation sequencing.

Table 1: Top Gene Hits from Genome-Wide CRISPR Screen for Hpk1-IN-15 Resistance
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Gene Symbol Rank . Discovery . .
(Resistant vs. in Resistance

Rate (FDR)
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Component of
E3 ubiquitin
ligase complex,
cuL4B 1 8.2 <0.001 potential role in
protein
degradation

pathways.

Component of
CUL4-DDB1 E3

ubiquitin ligase

DDB1 2 7.9 <0.001

complex.

Substrate

receptor for
CRBN 3 7.5 <0.001 CUL4-DDB1 E3

ubiquitin ligase

complex.

E3 ubiquitin
ligase,

TRAF2 4 6.8 < 0.005 downstream of
TNF receptor

signaling.

Suppressor of
cytokine
signaling,
SOCs1 5 6.5 <0.005 negative
regulator of
JAK/STAT
pathway.

PTPN22 6 6.1 <0.01 Protein tyrosine

phosphatase,
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negative
regulator of T-cell

activation.

SHP2 (PTPN11) 7

5.8

<0.01

Protein tyrosine
phosphatase
involved in
multiple signaling

pathways.

CBLB 8

55

<0.01

E3 ubiquitin
ligase that
negatively
regulates T-cell

activation.

NFKBIA 9

5.2

<0.05

Inhibitor of NF-
KB.

FAS 10

4.9

< 0.05

Cell surface

death receptor.

Table 2: Validation of Top Gene Hits by Individual sgRNA Knockout
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% Viability % Viability

Gene Target SgRNA (Hpk1-IN-15) - (Hpk1-IN-15) - !:OIO! Ct-rc_xnge
Sequence in Viability
Knockout Control

CuL4B SgRNA-1 78.2+3.1 155+1.8 5.05
SgRNA-2 759128 155+1.8 4.90

DDB1 SgRNA-1 76.5+35 155+1.8 4.94
SgRNA-2 74129 155+1.8 4.78

CRBN SgRNA-1 72.8+4.0 155+1.8 4.70
SgRNA-2 70.3+3.3 155+1.8 4.54

TRAF2 sgRNA-1 65425 155+1.8 4.22
SgRNA-2 63.9+3.1 155+1.8 4.12

SOCS1 SgRNA-1 62.1+2.8 155+1.8 4.01
SgRNA-2 60.5+3.0 155+1.8 3.90

Experimental Protocols
Cell Line Preparation and Lentivirus Production

e Cell Culture: Culture a human T-cell line (e.g., Jurkat) in RPMI-1640 medium supplemented
with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 pg/mL
streptomycin at 37°C in a 5% CO2 incubator.

o Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the T-cells with

a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). Select for a

stable, high-Cas9-expressing population.

 Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a
packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable
transfection reagent. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection,
pool, and concentrate.
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« Viral Titer Determination: Determine the lentiviral titer by transducing the Cas9-expressing T-
cells with serial dilutions of the concentrated virus and measuring the percentage of infected
cells (e.g., by flow cytometry for a fluorescent marker or by antibiotic selection).

Genome-Wide CRISPR-Cas9 Knockout Screen

 Lentiviral Transduction: Transduce the Cas9-expressing T-cells with the pooled sgRNA
lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive
a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x
coverage of the sgRNA library.

» Antibiotic Selection: At 48 hours post-transduction, select for transduced cells using the
appropriate antibiotic (e.g., puromycin) for 3-5 days.

o Hpk1-IN-15 Treatment: Split the selected cell population into two groups: a control group
treated with vehicle (DMSO) and a treatment group treated with a predetermined cytotoxic
concentration of Hpk1-IN-15 (e.g., IC80).

o Cell Passaging and Harvesting: Culture the cells for 14-21 days, maintaining a cell number
that preserves the library complexity (at least 500x coverage). Harvest cell pellets from the
initial population (TO) and from the vehicle- and Hpk1-IN-15-treated populations at the end of
the screen.

Data Analysis

e Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets.

o sgRNA Library Amplification: Amplify the integrated sgRNA sequences from the genomic
DNA using PCR with primers flanking the sgRNA cassette.

¢ Next-Generation Sequencing (NGS): Sequence the PCR amplicons on a high-throughput
sequencing platform.

o Data Analysis: Align the sequencing reads to the sgRNA library to determine the read count
for each sgRNA. Use software packages like MAGeCK to identify sSgRNAs that are
significantly enriched in the Hpk1-IN-15-treated population compared to the control
population.
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Hit Validation

« Individual sgRNA Cloning: Synthesize and clone 2-3 individual sgRNASs targeting each of the
top gene hits into a lentiviral vector.

o Knockout Cell Line Generation: Generate individual knockout cell lines for each top hit gene
in the Cas9-expressing T-cell line.

 Viability Assays: Treat the individual knockout cell lines and a control cell line (transduced
with a non-targeting sgRNA) with a dose range of Hpk1-IN-15. Measure cell viability after 72
hours using a suitable assay (e.g., CellTiter-Glo).

e Mechanism of Action Studies: For validated hits, perform further experiments to elucidate the
mechanism by which their loss confers resistance to Hpk1-IN-15. This may include
immunoblotting for key signaling proteins, cytokine profiling, and T-cell activation assays.

Mandatory Visualization
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Caption: Hpk1 signaling pathway in T-cells.
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Caption: CRISPR screen workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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